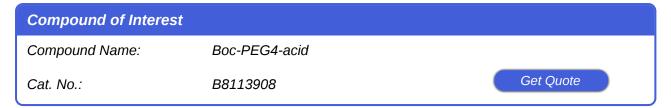


# **Application Notes and Protocols: Boc-PEG4-acid in Peptide Synthesis and Modification**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Boc-PEG4-acid is a heterobifunctional linker widely utilized in peptide synthesis and modification. It features a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure offers several advantages in peptide chemistry, including increased solubility of hydrophobic peptides, reduced immunogenicity, and improved pharmacokinetic profiles of peptide-based therapeutics.[1][2] The Boc protecting group is labile to mild acidic conditions, allowing for selective deprotection and further functionalization of the amine group, while the carboxylic acid can be activated for efficient coupling to primary amines on a peptide.[1][2] These characteristics make Boc-PEG4-acid a valuable tool for the synthesis of PEGylated peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[3]

### **Physicochemical Properties of Boc-PEG4-acid**

A clear understanding of the physicochemical properties of **Boc-PEG4-acid** is crucial for its effective application in synthesis and modification protocols.



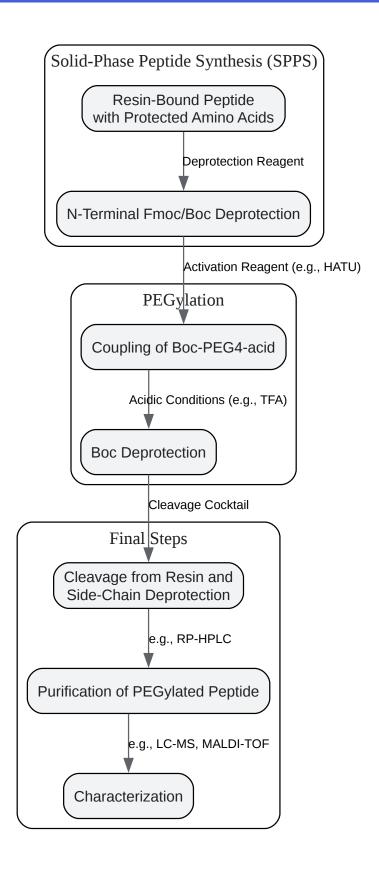
Property	Value	Reference
Molecular Formula	C16H31NO8	
Molecular Weight	365.4 g/mol	-
Appearance	Solid or viscous liquid	-
Solubility	Soluble in water, DMSO, DCM,	_
Storage Conditions	-20°C, keep in dry and avoid sunlight	_

## Applications in Peptide Synthesis and Modification N-Terminal PEGylation of Peptides

The most common application of **Boc-PEG4-acid** is the PEGylation of the N-terminus of a peptide. This modification can significantly enhance the therapeutic properties of the peptide. The general workflow involves coupling the carboxylic acid of **Boc-PEG4-acid** to the deprotected N-terminal amine of a resin-bound peptide, followed by the deprotection of the Boc group.

Workflow for N-Terminal Peptide PEGylation using Boc-PEG4-acid





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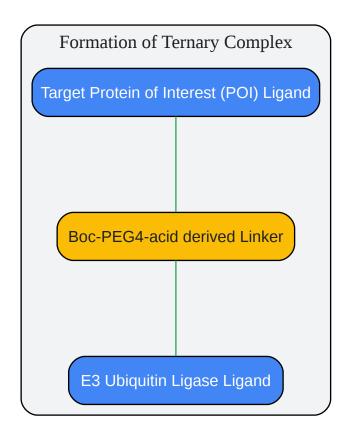


Caption: General workflow for N-terminal PEGylation of a peptide on solid support using **Boc-PEG4-acid**.

## Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs

**Boc-PEG4-acid** serves as a flexible linker in the construction of more complex biomolecules like ADCs and PROTACs. In these applications, the PEG4 spacer provides optimal distance between the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic drug or an E3 ligase ligand), while enhancing the overall solubility and bioavailability of the conjugate.

Logical Relationship in a PROTAC Molecule



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#### References

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